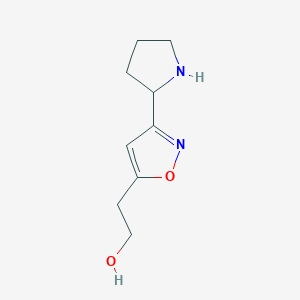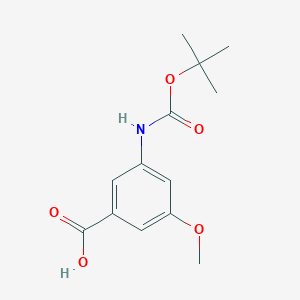
3-((tert-ブトキシカルボニル)アミノ)-5-メトキシ安息香酸
説明
“3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .
Synthesis Analysis
The synthesis of “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group in “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
科学的研究の応用
ペプチド合成
この化合物は、ペプチドの合成において頻繁に使用されます。tert-ブトキシカルボニル (Boc) 基は、合成過程においてアミノ酸の保護基として役立ちます。 これは、穏やかな酸性条件下で除去されるまで、アミン官能基を保護することにより、望ましくない副反応を防ぎます .
創薬
医薬品化学において、3-((tert-ブトキシカルボニル)アミノ)-5-メトキシ安息香酸は、新規薬物候補の設計における構成要素として使用できます。 その構造は、治療の可能性を持つ新規化合物の発見につながる可能性のある修飾を受け入れやすいです .
材料科学
この化合物のボロン酸誘導体である3-[(tert-ブトキシカルボニル)アミノ]フェニルボロン酸は、材料科学において応用されています。 これは、生物学的分子を含むさまざまな基質に対する特定の結合特性を持つポリマーやコーティングを作成するために使用できます .
生体接合技術
生体接合は、2つの分子を結合させるプロセスであり、生物学的アッセイや薬物送達システムにおいて不可欠です。 この化合物のBoc保護されたアミノ基は、他の分子との結合のための反応部位を提供し、生体接合戦略に価値があります .
分析化学
分析化学において、この化合物は、クロマトグラフィー法や質量分析法において、サンプル中の物質を識別または定量するための標準物質または試薬として使用できます。 そのユニークな化学的特性は、このような分析に適しています .
化学教育
さまざまな化学反応やプロセスにおける関連性から、この化合物は、保護基、ペプチド結合形成、およびその他の基本的な有機化学の概念を学生に教えるために、教育環境でも使用されます .
作用機序
Target of Action
The compound “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is often used in the synthesis of peptides , suggesting that this compound might interact with proteins or enzymes in the body.
Mode of Action
The Boc group in “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” can be removed under acidic conditions . This could potentially release the amino group, allowing it to interact with its targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a boc-protected amino group are often involved in peptide synthesis .
Result of Action
The result of the action of “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” would depend on its specific targets and mode of action. As mentioned, the Boc group can be removed under acidic conditions , which could potentially lead to interactions with proteins or enzymes.
Action Environment
The action of “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” could be influenced by various environmental factors. For example, the pH of the environment might affect the removal of the Boc group .
生化学分析
Biochemical Properties
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound serves as a protective group for amines, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation and cleavage. For instance, it can be used in conjunction with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide synthesis .
Cellular Effects
The effects of 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amine groups, it allows for the selective formation of peptide bonds, which is crucial in the synthesis of proteins and peptides. This compound can influence cell signaling pathways and gene expression by enabling the synthesis of specific peptides that act as signaling molecules or transcription factors . Additionally, its use in peptide synthesis can impact cellular metabolism by providing the necessary building blocks for protein synthesis.
Molecular Mechanism
At the molecular level, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid exerts its effects through the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine . This mechanism allows for the selective protection and deprotection of amines, facilitating the synthesis of complex molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be rapidly removed under acidic conditions. This stability allows for the controlled synthesis of peptides and other molecules over extended periods. Long-term exposure to acidic conditions can lead to the degradation of the Boc group and the release of the free amine . In in vitro and in vivo studies, this compound has shown consistent performance in protecting amine groups during peptide synthesis.
Dosage Effects in Animal Models
The effects of 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid in animal models vary with different dosages. At low doses, it effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the compound is generally well-tolerated at doses used for peptide synthesis, but higher doses can lead to toxicity and adverse effects on cellular function .
Metabolic Pathways
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is involved in metabolic pathways related to peptide synthesis. The Boc group is metabolized through hydrolysis under acidic conditions, leading to the release of the free amine and the formation of carbon dioxide and tert-butanol as byproducts. Enzymes such as esterases and proteases may also play a role in the metabolism of this compound by facilitating the hydrolysis of the Boc group .
Transport and Distribution
Within cells and tissues, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is transported and distributed based on its chemical properties. The compound is relatively hydrophobic due to the presence of the Boc group, which may influence its distribution within lipid membranes and cellular compartments. Transporters and binding proteins that interact with hydrophobic molecules may facilitate its transport and localization within cells .
Subcellular Localization
The subcellular localization of 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is influenced by its chemical structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. Post-translational modifications and targeting signals may also play a role in its localization and activity within cells .
特性
IUPAC Name |
3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLYGCIQTYFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
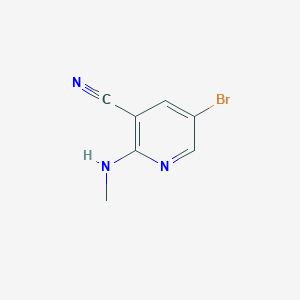
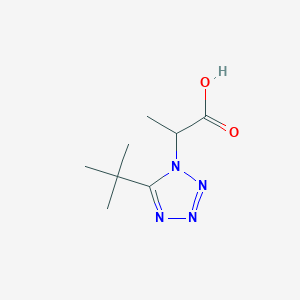
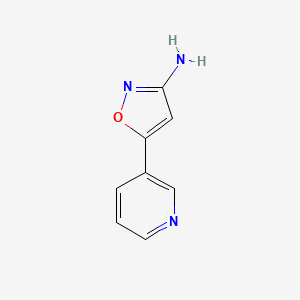
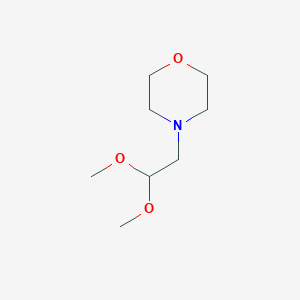
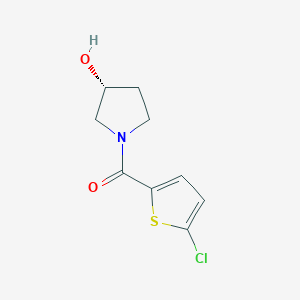
![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
